molecular formula C7H8NNaO3S B15395624 sodium;2-amino-5-methylbenzenesulfonate CAS No. 54914-95-3

sodium;2-amino-5-methylbenzenesulfonate

Cat. No.: B15395624
CAS No.: 54914-95-3
M. Wt: 209.20 g/mol
InChI Key: NCANISFVEJYHKE-UHFFFAOYSA-M
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Description

Sodium 2-amino-5-methylbenzenesulfonate (CAS: 54914-95-3) is a sodium salt of a substituted benzenesulfonic acid. Its structure features an amino group (-NH₂) at position 2 and a methyl group (-CH₃) at position 5 on the benzene ring, with a sulfonate (-SO₃⁻) group at position 1. This compound is widely used in industrial applications, including dye synthesis, pharmaceutical intermediates, and coordination chemistry . Key properties include:

  • Molecular formula: C₇H₈NNaO₃S
  • Environmental persistence: Estimated half-life (t₁/₂) of 50 days in aquatic environments, indicating low biodegradability .

Properties

CAS No.

54914-95-3

Molecular Formula

C7H8NNaO3S

Molecular Weight

209.20 g/mol

IUPAC Name

sodium;2-amino-5-methylbenzenesulfonate

InChI

InChI=1S/C7H9NO3S.Na/c1-5-2-3-6(8)7(4-5)12(9,10)11;/h2-4H,8H2,1H3,(H,9,10,11);/q;+1/p-1

InChI Key

NCANISFVEJYHKE-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C=C1)N)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Comparison with Similar Compounds

Sodium 2-Amino-5-Chlorobenzenesulfonate

  • Structure : Chlorine substituent at position 5 instead of methyl.
  • Environmental impact: Chlorinated aromatic compounds often exhibit higher persistence and toxicity, though specific data for this compound are unavailable .
  • Application : Likely used in similar industrial processes but with altered reactivity due to halogen substitution.

Sodium 5-Chloro-2-Hydroxy-Benzenesulfonate

  • Structure : Hydroxyl (-OH) at position 2 and chlorine at position 5.
  • Key differences: Acidity: The hydroxyl group increases acidity (pKa ~8–10), making it more reactive in proton-dependent reactions compared to the amino group. Solubility: Enhanced polarity due to -OH may improve water solubility relative to the amino derivative .
  • Application: Potential use in surfactants or as a corrosion inhibitor.

Nickel(II) 2-Amino-5-Methylbenzenesulfonate

  • Structure : Same sulfonate anion but with Ni²⁺ as the counterion.
  • Key differences :
    • Molecular weight : 431.11 g/mol (vs. ~215 g/mol for the sodium salt), affecting solubility and density .
    • Coordination chemistry : Ni²⁺ enables complex formation, making it suitable for catalytic or material science applications .
  • Application : Used in specialized industrial catalysis or metal-organic frameworks.

Sodium 5-Methoxy-2-Methyl-4-(3-Oxobutanamido)Benzenesulfonate

  • Structure : Methoxy (-OCH₃) at position 5, methyl at position 2, and a 3-oxobutanamido group at position 4.
  • Key differences :
    • Electron-donating effects : Methoxy groups increase electron density on the aromatic ring, altering reactivity in electrophilic substitutions.
    • Functional diversity : The 3-oxobutanamido group introduces carbonyl and amide functionalities, expanding utility in pharmaceutical synthesis .
  • Application : Likely serves as a multi-functional intermediate in drug development.

Comparative Data Table

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties Applications
Sodium 2-amino-5-methylbenzenesulfonate -NH₂ (2), -CH₃ (5) ~215 Low biodegradability (t₁/₂ = 50 d), PMT/vPvM concern Dyes, pharmaceuticals
Sodium 2-amino-5-chlorobenzenesulfonate -NH₂ (2), -Cl (5) ~235 Higher electronegativity, halogenated Industrial intermediates
Sodium 5-chloro-2-hydroxy-benzenesulfonate -OH (2), -Cl (5) ~230 Acidic, polar Surfactants, corrosion inhibitors
Nickel(II) 2-amino-5-methylbenzenesulfonate -NH₂ (2), -CH₃ (5), Ni²⁺ 431.11 Metal coordination, low solubility Catalysis, materials science
Sodium 5-methoxy-2-methyl-4-(3-oxobutanamido)benzenesulfonate -OCH₃ (5), -CH₃ (2), -CONHC(O)CH₃ (4) ~385 Multi-functional, electron-rich Pharmaceutical intermediates

Research Findings and Environmental Considerations

  • Biodegradability: Sodium 2-amino-5-methylbenzenesulfonate shows low biodegradability, with QSAR models and experimental data indicating persistence in aquatic systems . Chlorinated analogs (e.g., 5-chloro derivatives) may exhibit even greater environmental retention.
  • Regulatory Status : The compound is flagged under REACH for PMT/vPvM risks, necessitating stringent handling and disposal protocols .

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